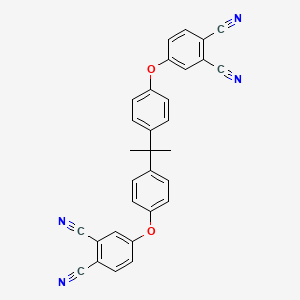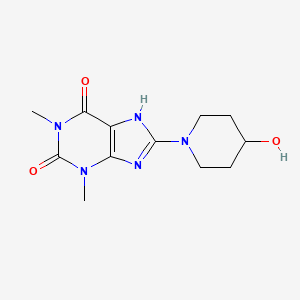
4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is an organic compound characterized by its unique structure, which includes two phthalonitrile groups connected via a propane-2,2-diylbis(4,1-phenylene)bis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the aromatic rings.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.
Polymerization: The compound can undergo polymerization reactions to form high-performance polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as cesium carbonate and solvents like acetonitrile are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted phthalonitrile derivatives and high-performance polymeric materials.
科学的研究の応用
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research into its use in drug delivery systems and medical devices.
作用機序
The mechanism of action for 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The molecular targets include the aromatic rings, which are activated by the electron-withdrawing phthalonitrile groups, making them susceptible to nucleophilic attack. This property is exploited in the synthesis of polymers and other advanced materials.
類似化合物との比較
Similar Compounds
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline: Similar structure but with amine groups instead of phthalonitrile.
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ethane-2,1-diyl and methylacrylate groups instead of phthalonitrile.
Uniqueness
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is unique due to its dual phthalonitrile groups, which enhance its reactivity and make it suitable for high-performance applications. Its structure provides a balance of rigidity and flexibility, making it ideal for advanced composite materials.
特性
分子式 |
C31H20N4O2 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
4-[4-[2-[4-(3,4-dicyanophenoxy)phenyl]propan-2-yl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C31H20N4O2/c1-31(2,25-5-11-27(12-6-25)36-29-9-3-21(17-32)23(15-29)19-34)26-7-13-28(14-8-26)37-30-10-4-22(18-33)24(16-30)20-35/h3-16H,1-2H3 |
InChIキー |
JHYUOAPCMWCEND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
関連するCAS |
72452-46-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875294.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10875299.png)
![Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10875307.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10875320.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875343.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10875351.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10875352.png)
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875364.png)
![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B10875383.png)
![11-benzyl-N-(2-morpholin-4-ylethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B10875388.png)

![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]benzamide](/img/structure/B10875402.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
